molecular formula C14H23BrOSi B8171304 ((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane

((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B8171304
M. Wt: 315.32 g/mol
InChI Key: ZXUQPZFBCPXTAE-UHFFFAOYSA-N
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Description

((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane is an organic compound that features a bromine atom, a tert-butyldimethylsiloxy group, and a methyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-[(tert-butyldimethylsiloxy)methyl]-2-methylbenzene with a brominating agent such as N-bromosuccinimide (NBS) under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action for ((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group. This allows for various nucleophilic substitution reactions to occur, forming new carbon-carbon or carbon-heteroatom bonds. The tert-butyldimethylsiloxy group provides steric protection and can be removed under specific conditions to reveal reactive sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both the bromine atom and the tert-butyldimethylsiloxy group, which allows for specific reactivity and protection during synthetic processes. This combination of functional groups makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(4-bromo-3-methylphenyl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrOSi/c1-11-9-12(7-8-13(11)15)10-16-17(5,6)14(2,3)4/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUQPZFBCPXTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO[Si](C)(C)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-hydroxymethyltoluene (87.4 g) in methylene chloride (350 ml) were added, under ice-cooling with stirring, trietylamine (72.7 ml) and 4-dimethylaminopyridine (DMAP)(500 mg), and then thereto was added t-butyldimethylsilyl chloride (65.5 g). The mixture was stirred at 0° C. for 15 minutes, and stirred at room temperature for 3 hours. The reaction mixture is filtrated, and the filtrate was concentrated under reduced pressure. To the residure was added water (100 ml), and the mixture was extracted with ethyl acetate. The extract was washed with 10% aqueous hydrochloric acid solution, water, saturated aqueous sodium hydrogencarbonate solution and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent was distilled away. The residue was purified by a reduced pressure distillation (110° C. to 115° C./0.4 mmHg) to give the title compound (127.5 g).
Quantity
87.4 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
72.7 mL
Type
reactant
Reaction Step Two
Quantity
65.5 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two

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